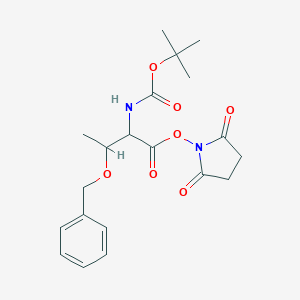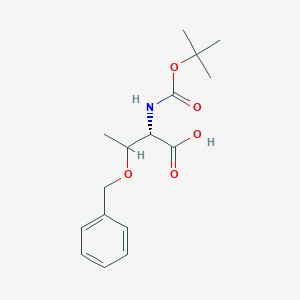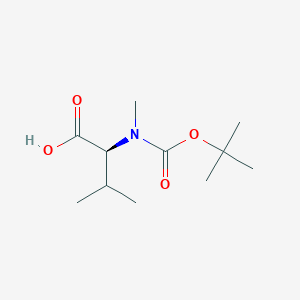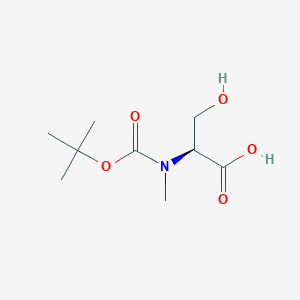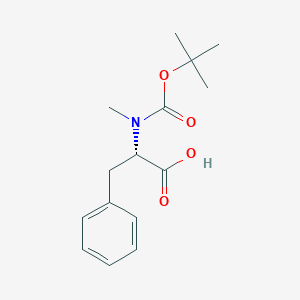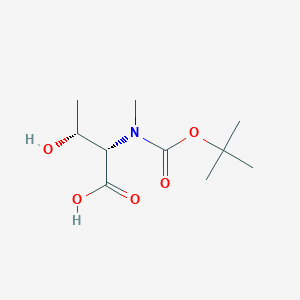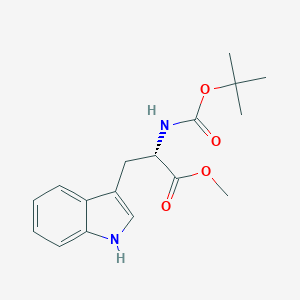
Boc-trp-ome
Vue d'ensemble
Description
Boc-Trp-OMe, also known as N-Boc-L-tryptophan methyl ester, is a useful reagent for the preparation of trifluoroalkyl amines . It has a molecular formula of C17H22N2O4 .
Synthesis Analysis
The synthesis of Boc-Trp-OMe involves various methods. One approach is through the late-stage maleimidation on C(7)-H tryptophan . This method enables the synthesis of both stapled and labelled peptides and is applicable to both solution and solid-phase synthesis .Molecular Structure Analysis
Boc-Trp-OMe has a molecular weight of 318.37 . It contains a total of 46 bonds, including 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
Boc-Trp-OMe is used in various chemical reactions. For instance, it is used in the preparation of trifluoroalkyl amines . It is also used in the synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan .Physical And Chemical Properties Analysis
Boc-Trp-OMe has a melting point of 139-140 °C and a predicted boiling point of 505.7±45.0 °C . It has a predicted density of 1.194±0.06 g/cm3 . It is an off-white powder .Applications De Recherche Scientifique
Peptide Modification and Macrocyclization
Boc-trp-ome is utilized in late-stage peptide modification, which can significantly enhance peptides’ bioactivity and physicochemical properties. This modification is crucial for transforming peptides into potential therapeutic agents. The tertiary amine catalyzed tryptophan allylation is a notable method that proceeds under mild conditions, allowing for a broad scope of Trp-containing peptides and Morita–Baylis–Hillman carbonates to prepare peptide conjugates and cyclic peptides .
Bioconjugation
The modified peptides obtained through Boc-trp-ome allylation can be further conjugated with other biomolecules at the tryptophan residue. This provides a new handle for bioconjugation, enabling the creation of complex biomolecular architectures for various applications, including targeted therapeutics .
Mechanochemistry
Boc-trp-ome plays a role in mechanochemistry, particularly in reactive extrusion as an enabling technology in organic synthesis. This solvent-free or solvent-minimized reaction system is part of sustainable organic synthesis, where Boc-trp-ome can be involved in the mechanochemical techniques for synthetic transformations .
Synthesis of Trifluoroalkyl Amines
In chemical synthesis, Boc-trp-ome is a reagent used for the preparation of trifluoroalkyl amines. These compounds have significance in pharmaceuticals and agrochemicals due to their unique properties .
Material Science Research
Scientists in material science research utilize Boc-trp-ome for its reactivity and protective group, which aids in the synthesis of complex molecules. This is essential for developing new materials with specific desired properties .
Life Science Research
In life sciences, Boc-trp-ome is used as an amino acid in various research applications. Its role is pivotal in studying peptide structures and functions, which can lead to insights into protein behavior and potential drug development .
Photomodulation of Gene Expression
Boc-trp-ome is involved in the development of caged circular siRNAs for photomodulation of gene expression in cells and mice. This application is critical for controlling gene expression with spatial and temporal precision .
Drug Synthesis
The protective group nature of Boc-trp-ome makes it valuable in drug synthesis, where it is used to protect the amino acid tryptophan during the synthesis of peptide-based drugs. This ensures that the tryptophan residue remains intact and functional during the synthetic process .
Mécanisme D'action
Target of Action
Boc-Trp-Ome, also known as BOC-TRP-OME, is a derivative of the amino acid tryptophan . It is primarily used as a reagent in the preparation of trifluoroalkyl amines It is known to be involved in peptide synthesis, particularly in the modification of tryptophan residues .
Mode of Action
Boc-Trp-Ome interacts with its targets through a process known as allylation . This process involves the reaction between the N1 position of the indole ring of tryptophan and Morita-Baylis-Hillman (MBH) carbonates . The reaction proceeds under mild conditions and can be carried out in either solid-phase (on resin) or solution-phase conditions . The modified peptides can then be further conjugated with other biomolecules at the tryptophan site, providing a new handle for bioconjugation .
Biochemical Pathways
It is known that tryptophan, the base amino acid of boc-trp-ome, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
The molecular and cellular effects of Boc-Trp-Ome’s action are primarily seen in its role as a reagent in the preparation of trifluoroalkyl amines . It is also used in the modification of peptides, particularly in the late-stage modification and macrocyclization of peptides . This modification can potentially endow peptides with significant bioactivity and physicochemical properties .
Action Environment
The action, efficacy, and stability of Boc-Trp-Ome can be influenced by various environmental factors. For instance, the reaction between Boc-Trp-Ome and MBH carbonates requires an inert atmosphere and specific temperature conditions . Furthermore, the storage conditions of Boc-Trp-Ome can also impact its stability and efficacy .
Safety and Hazards
Boc-Trp-OMe is classified under GHS07. It has hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Boc-Trp-OMe has potential applications in the pharmaceutical industry. It can be used in the synthesis of cyclic peptides, which have attracted tremendous attention due to their excellent cell penetrability, stability, thermostability, and drug-like properties . The Trp-substituted maleimide displays excellent reactivity toward Michael addition, indicating its potential as a click functional group for applications in chemical biology and medicinal chemistry .
Propriétés
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOVPXUZAOKBL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427380 | |
| Record name | BOC-TRP-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-trp-ome | |
CAS RN |
33900-28-6 | |
| Record name | BOC-TRP-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




